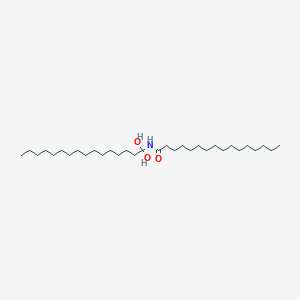

N-(1,1-dihydroxyhexadecyl)hexadecanamide

Description

N-(1,1-dihydroxyhexadecyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 1,1-dihydroxyhexadecyl group. These compounds often mimic natural ceramides, playing critical roles in skin barrier repair and inflammation modulation .

Properties

CAS No. |

129426-19-3 |

|---|---|

Molecular Formula |

C32H65NO3 |

Molecular Weight |

511.9 g/mol |

IUPAC Name |

N-(1,1-dihydroxyhexadecyl)hexadecanamide |

InChI |

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |

InChI Key |

PBLKITKTYZYVPA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pseudo-Ceramide Derivatives

SLE: N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide ()

- Structure : Contains a hexadecyloxy group and hydroxyethyl substitution.

- Function : Forms lamellar structures in topical formulations, enhancing stratum corneum (SC) barrier function in atopic dermatitis (AD) patients.

- Applications : Combined with steroids for anti-inflammatory and moisturizing effects .

N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide ()

- Structure : Similar to SLE but with slight variations in hydroxyl group placement.

- Physical Properties : Melting point (69–77°C), halogen value (80–110), carboxyl value (173–203).

- Purity : Passes secondary amine salt, heavy metal, and sulfur tests, making it suitable for pharmaceutical use .

CETYL-PO HYDROXYETHYL PALMITAMIDE ()

Unsaturated and Hydroxy-Substituted Analogs

Hexadecanamide,N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl] ()

- Structure : Features a hydroxymethyl group and unsaturated C17 chain (Z-configuration).

- Properties : Boiling point (675.4±55.0°C), density (0.919±0.06 g/cm³), and PSA (69.56 Ų).

- Biological Relevance: Potential role in membrane fluidity and signaling due to unsaturated bonds .

Octadecanamide,N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl] ()

Research Findings and Gaps

- Biological Activity : Hexadecanamide derivatives are implicated in vascular health (e.g., endothelial function) but lack direct mechanistic studies on the target compound .

- Safety and Regulation : While analogs comply with purity standards (e.g., ), the target compound needs GHS classification and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.